(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate
Description
(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate is a Schiff base ester characterized by a methylideneamino group bridging a 2-methoxyphenyl ring and a 4-nitrobenzoate moiety. The E-configuration at the C=N double bond is confirmed by crystallographic data in analogous compounds, such as (E)-N'-(4-hydroxybenzylidene)-2-methoxybenzohydrazide, where the C=N bond length is 1.272 Å . The 2-methoxy substituent introduces steric and electronic effects, while the 4-nitrobenzoate group contributes strong electron-withdrawing properties, influencing reactivity and molecular conformation. Potential applications include pharmaceutical intermediates or bioactive agents, given the demonstrated antioxidant, antimicrobial, and anticancer properties of structurally related nitroaromatic compounds .
Properties
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-21-14-5-3-2-4-12(14)10-16-22-15(18)11-6-8-13(9-7-11)17(19)20/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECILJDTUOERZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate typically involves the reaction of 2-methoxybenzaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amino derivatives
Substitution: Substituted nitrobenzoates
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate exhibits promising anticancer properties. For instance, a study reported that derivatives of this compound showed significant inhibition of pancreatic cancer cell growth. The mechanism involves the modulation of polyamine metabolism and the inhibition of c-Myc expression, which are critical pathways in cancer progression .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) below 0.03 µg/mL for some derivatives .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for synthesizing more complex molecules.
Table 1: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted derivatives |
| Reduction | LiAlH4 or NaBH4 in anhydrous solvent | Alcohol derivatives |
| Oxidation | KMnO4 or CrO3 | Ketones or aldehydes |
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited to create materials with enhanced properties.
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms of this compound revealed its role in inhibiting FUBP1-FUSE interactions, leading to reduced expression of oncogenes associated with tumor growth .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study, various derivatives of this compound were tested against ESKAPE pathogens, demonstrating that modifications to the methoxy group significantly enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations:
- In contrast, the 4-chloro substituent in (E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate increases lipophilicity, which may improve membrane permeability .
- Steric Effects: The 2-methoxy group in the target compound introduces ortho steric hindrance, reducing molecular planarity (dihedral angle ~22° between aromatic rings) . This contrasts with (E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate, where a bulky 4-methylphenoxy group further limits solubility .
- Biodegradation: Nitroaromatic compounds like 4-nitrobenzoate are typically recalcitrant, but certain bacteria (e.g., Burkholderia cepacia) metabolize them via partial reduction to 4-hydroxylaminobenzoate, avoiding toxic 4-aminobenzoate intermediates . Substituent position (para vs. meta) significantly impacts degradation efficiency.
Crystallographic and Conformational Data
- Bond Lengths: The C=N bond in this compound is expected to be ~1.27–1.30 Å, consistent with similar Schiff bases .
- Ring Puckering : In (2S,4R)-4-hydroxyproline(4-nitrobenzoate) , the 4-nitrobenzoate group induces a Cγ-exo ring pucker, highlighting the nitro group’s stereoelectronic influence on conformation .
Biological Activity
The compound (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
- Structure : The compound features a methoxy-substituted phenyl group and a nitrobenzoate moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-nitroaniline. The reaction conditions can vary, but generally include:
- Reagents : 2-methoxybenzaldehyde, 4-nitroaniline.
- Catalyst : Acidic or basic conditions may be employed to facilitate the reaction.
- Solvent : Common solvents include ethanol or methanol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with nitro groups have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
- Cytotoxicity Data :
- MDA-MB-231 : IC50 values ranged from 2.43 to 7.84 µM.
- HepG2 : IC50 values ranged from 4.98 to 14.65 µM.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in the G2/M phase .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies indicate that both the ligand and its metal complexes exhibit significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus.
- Inhibition Zone Measurements :
- Positive inhibition zones were observed in both ligand and metal complexes, indicating effective antibacterial activity.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, a key marker of apoptosis.
- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, leading to cell cycle arrest.
- DNA Interaction : Nitro-containing compounds often interact with DNA through alkylation or topoisomerase inhibition, contributing to their anticancer effects .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- A study on a series of nitro-substituted phenyl compounds demonstrated promising results in inhibiting tumor growth in mice bearing various types of cancers, including sarcoma and leukemia .
- Another investigation into metal complexes of similar structures revealed enhanced antibacterial properties, suggesting that coordination with metal ions may augment biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
